N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride
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Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a benzylpiperazine moiety, a sulfonyl group, and a chlorobenzamide group. It is primarily used in scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Sulfonylation: The benzylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with 3-Chlorobenzamide: The sulfonylated intermediate is further reacted with 3-chlorobenzoyl chloride in the presence of a base to form the final product, N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic conditions or with the aid of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl and chlorobenzamide groups may contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide hydrochloride
Uniqueness
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3-chlorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S.ClH/c21-19-8-4-7-18(15-19)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)16-17-5-2-1-3-6-17;/h1-8,15H,9-14,16H2,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBOLEAXINXDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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